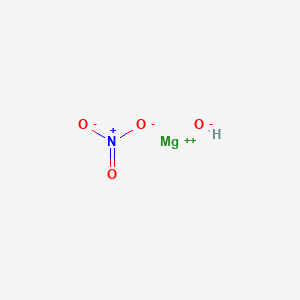
Magnesium hydroxide nitrate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium hydroxide nitrate (1/1/1) is an inorganic compound with the chemical formula Mg(OH)(NO3). It is a white crystalline solid that is soluble in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium hydroxide nitrate can be synthesized through the reaction of magnesium hydroxide with nitric acid. The balanced chemical equation for this reaction is: [ \text{Mg(OH)}_2 + \text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + \text{H}_2\text{O} ] This reaction typically occurs at room temperature and requires careful control of the reactant concentrations to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, magnesium hydroxide nitrate is produced by reacting magnesium oxide or magnesium carbonate with nitric acid. The reaction conditions are optimized to maximize yield and purity. The resulting solution is then evaporated to obtain the crystalline product .
Chemical Reactions Analysis
Types of Reactions: Magnesium hydroxide nitrate undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form magnesium salts and water.
Decomposition: Decomposes upon heating to produce magnesium oxide, nitrogen dioxide, and oxygen.
Precipitation: Reacts with alkali metal hydroxides to form magnesium hydroxide and the corresponding nitrate salt.
Common Reagents and Conditions:
Nitric Acid: Used in the synthesis and various reactions involving magnesium hydroxide nitrate.
Alkali Metal Hydroxides: Used in precipitation reactions to form magnesium hydroxide.
Major Products Formed:
Magnesium Nitrate: Formed in reactions with nitric acid.
Magnesium Hydroxide: Formed in precipitation reactions with alkali metal hydroxides.
Scientific Research Applications
Magnesium hydroxide nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of magnesium hydroxide nitrate involves its ability to release magnesium ions (Mg²⁺) and nitrate ions (NO₃⁻) in aqueous solutions. These ions interact with various molecular targets and pathways in biological systems. For example, magnesium ions play a crucial role in enzyme activation, muscle contraction, and nerve function. Nitrate ions can act as oxidizing agents and participate in redox reactions .
Comparison with Similar Compounds
Magnesium hydroxide nitrate can be compared with other similar compounds, such as:
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative.
Magnesium Nitrate (Mg(NO₃)₂): Used as a fertilizer and in pyrotechnics.
Calcium Hydroxide (Ca(OH)₂): Used in water treatment and as a food additive.
Uniqueness: Magnesium hydroxide nitrate is unique due to its combined properties of both magnesium hydroxide and magnesium nitrate. It offers the benefits of both compounds, such as biocompatibility, low toxicity, and versatility in various applications .
Properties
CAS No. |
63394-53-6 |
|---|---|
Molecular Formula |
HMgNO4 |
Molecular Weight |
103.32 g/mol |
IUPAC Name |
magnesium;hydroxide;nitrate |
InChI |
InChI=1S/Mg.NO3.H2O/c;2-1(3)4;/h;;1H2/q+2;-1;/p-1 |
InChI Key |
WPSUEAJFPFBHCP-UHFFFAOYSA-M |
Canonical SMILES |
[N+](=O)([O-])[O-].[OH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















